molecular formula C8H7ClN2O2 B1426187 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride CAS No. 913181-73-4

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B1426187
CAS No.: 913181-73-4
M. Wt: 198.6 g/mol
InChI Key: XJSYPYNMJNYOLJ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry and drug development. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis have been modified to prepare this compound . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity, often using transition-metal-free strategies and solid-phase synthesis techniques .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride undergoes a variety of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while halogenation results in halogen-substituted products.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the position and nature of functional groups, which can significantly affect their chemical properties and biological activities. The unique positioning of the carboxylic acid group in this compound contributes to its distinct reactivity and potential as a therapeutic agent.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-4-5-2-1-3-9-7(5)10-6;/h1-4H,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSYPYNMJNYOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C(=O)O)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726524
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913181-73-4
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 2
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1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 3
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 4
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 5
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride

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